Benzenamine, N-(diphenylmethylene)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(diphenylmethylene)-4-methyl-, also known as N-(diphenylmethylene)-4-methylbenzenamine, is an organic compound with the molecular formula C20H17N. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a diphenylmethylene group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(diphenylmethylene)-4-methyl- typically involves the condensation reaction between 4-methylbenzenamine (p-toluidine) and benzophenone. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(diphenylmethylene)-4-methyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(diphenylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro compounds or oxides.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenamine, N-(diphenylmethylene)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(diphenylmethylene)-4-methyl- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but with one less phenyl group.
Benzenamine, N-(diphenylmethylene)-: Lacks the methyl group on the aromatic ring.
Benzenamine, N-(diphenylmethylene)-2-methyl-: Methyl group positioned differently on the aromatic ring.
Uniqueness
Benzenamine, N-(diphenylmethylene)-4-methyl- is unique due to the presence of the methyl group at the para position, which can influence its reactivity and interactions compared to its analogs
Properties
CAS No. |
24215-01-8 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17N/c1-16-12-14-19(15-13-16)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
UYWYEPQBXJUOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.